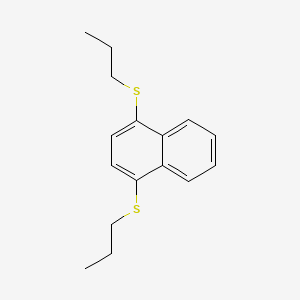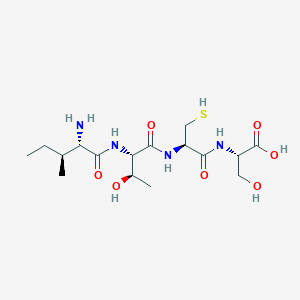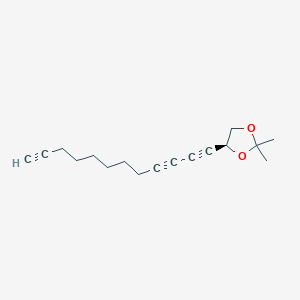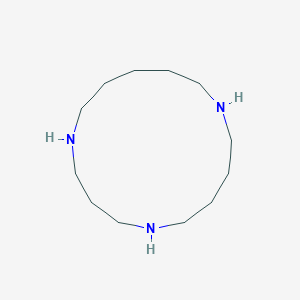![molecular formula C15H16F3NO3 B12524358 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid CAS No. 652172-34-4](/img/structure/B12524358.png)
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H18F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a benzamido moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with cyclohexylamine to form the amide intermediate. Finally, the cyclohexylamine derivative is subjected to carboxylation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamido moiety can form hydrogen bonds with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the cyclohexane and amido functionalities.
Cyclohexanecarboxylic acid: Contains the cyclohexane and carboxylic acid groups but lacks the trifluoromethyl and benzamido groups.
N-(4-Trifluoromethylphenyl)cyclohexanecarboxamide: Similar structure but without the carboxylic acid group.
Uniqueness
1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid is unique due to the combination of its trifluoromethyl, benzamido, cyclohexane, and carboxylic acid functionalities. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propiedades
Número CAS |
652172-34-4 |
|---|---|
Fórmula molecular |
C15H16F3NO3 |
Peso molecular |
315.29 g/mol |
Nombre IUPAC |
1-[[4-(trifluoromethyl)benzoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)11-6-4-10(5-7-11)12(20)19-14(13(21)22)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,19,20)(H,21,22) |
Clave InChI |
QWDGMUFFARCJPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-ynoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-ynoxyphenyl]ethanone](/img/structure/B12524328.png)


![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)


